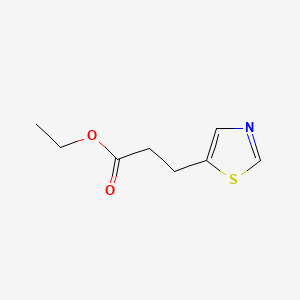
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds. Quinazolines are known for their broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives often involves transition-metal-catalyzed reactions. For instance, the use of manganese (I) catalysts and potassium tert-butoxide base can facilitate dehydrogenative and condensation steps . Additionally, desilylation of 2-phenyl-4-(triisopropylsilyl)methyl-quinazoline in the presence of TBAF in THF-AcOH at room temperature can yield quinazoline derivatives .
Industrial Production Methods
Industrial production methods for quinazoline derivatives typically involve large-scale transition-metal-catalyzed reactions. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like THF or acetonitrile, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and agrochemicals
Wirkmechanismus
The mechanism of action of quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide involves its interaction with specific molecular targets. For instance, quinazoline derivatives are known to inhibit enzymes like cyclooxygenase and lipoxygenase, which play roles in inflammation and cancer . The compound may also interact with cellular receptors and signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Erlotinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR).
Gefitinib: Another EGFR inhibitor used in cancer therapy.
Lapatinib: An inhibitor of both EGFR and HER2, used in breast cancer treatment.
Uniqueness
Quinazoline, 2-((heptylthio)methyl)-4-methyl-, 3-oxide is unique due to its specific substitutions, which may confer distinct biological activities and chemical properties. The heptylthio group, in particular, can influence the compound’s lipophilicity and interaction with biological targets, potentially leading to novel therapeutic applications.
Eigenschaften
CAS-Nummer |
6327-40-8 |
|---|---|
Molekularformel |
C17H24N2OS |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
2-(heptylsulfanylmethyl)-4-methyl-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C17H24N2OS/c1-3-4-5-6-9-12-21-13-17-18-16-11-8-7-10-15(16)14(2)19(17)20/h7-8,10-11H,3-6,9,12-13H2,1-2H3 |
InChI-Schlüssel |
GVPSBAKXCULPDE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCSCC1=NC2=CC=CC=C2C(=[N+]1[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



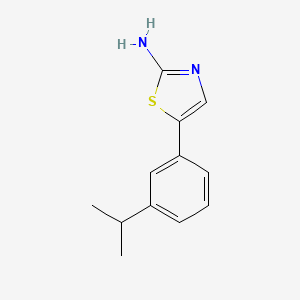

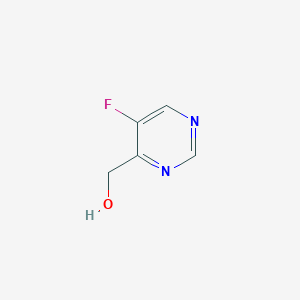


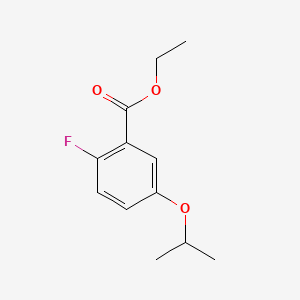
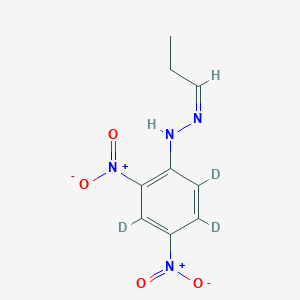
![2,3-Dihydro-naphto[1,8-bc]pyran-2-one](/img/structure/B14022921.png)

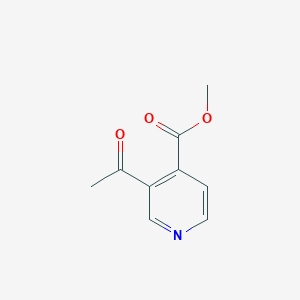
![Acetamide, N-[4-[[[4-(diethylamino)cyclohexyl]amino]sulfonyl]phenyl]-](/img/structure/B14022944.png)
